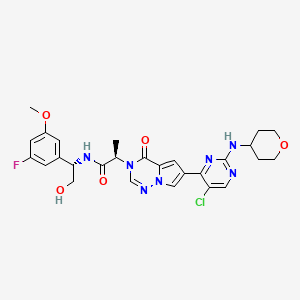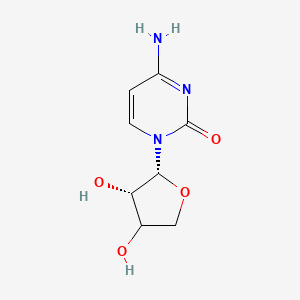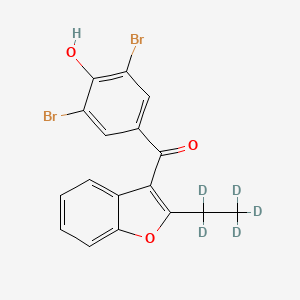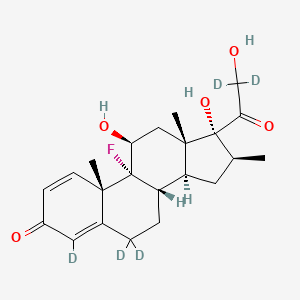
ERK1/2 inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERK1/2 inhibitor 6 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being studied for their potential therapeutic applications, particularly in cancer treatment, due to their ability to interfere with aberrant signaling pathways that drive tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions can vary depending on the desired final product and the starting materials used. Common steps in the synthesis may include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This often requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
ERK1/2 inhibitor 6 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
ERK1/2 inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK1/2 inhibition on cellular functions such as proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated MAPK signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway .
Wirkmechanismus
ERK1/2 inhibitor 6 exerts its effects by binding to the active site of ERK1/2, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and survival. The molecular targets of this compound include the threonine and tyrosine residues within the T-E-Y motif of the ERK1/2 activation loop .
Vergleich Mit ähnlichen Verbindungen
ERK1/2 inhibitor 6 can be compared with other ERK1/2 inhibitors, such as:
Ulixertinib: A first-in-class ERK1/2 inhibitor with a similar mechanism of action but different binding properties.
LY3214996: Another ERK1/2 inhibitor that targets the same pathway but has distinct pharmacokinetic and pharmacodynamic profiles.
Cedrelone: A natural product that functions as a potent inhibitor of ERK1/2, with structural similarities to this compound .
This compound is unique in its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation by MEK1/2. This dual inhibition results in more durable pathway suppression and enhanced antiproliferative effects compared to other ERK1/2 inhibitors .
Eigenschaften
Molekularformel |
C27H29ClFN7O5 |
|---|---|
Molekulargewicht |
586.0 g/mol |
IUPAC-Name |
(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-3-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C27H29ClFN7O5/c1-15(25(38)33-22(13-37)16-7-18(29)10-20(8-16)40-2)35-14-31-36-12-17(9-23(36)26(35)39)24-21(28)11-30-27(34-24)32-19-3-5-41-6-4-19/h7-12,14-15,19,22,37H,3-6,13H2,1-2H3,(H,33,38)(H,30,32,34)/t15-,22-/m1/s1 |
InChI-Schlüssel |
GJSHRKCWNUHGOU-IVZQSRNASA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Kanonische SMILES |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)









![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
